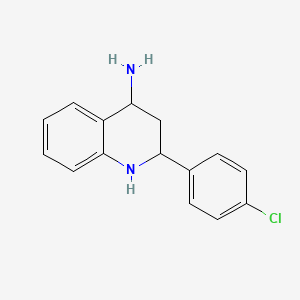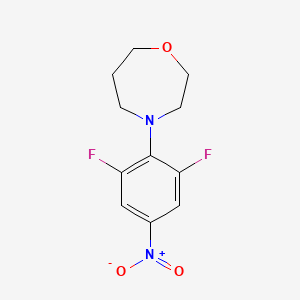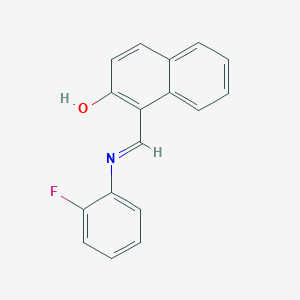
1-(2-Fluorophenyliminomethyl)-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyliminomethyl)-2-naphthol is an organic compound that features a naphthol core substituted with a fluorophenyliminomethyl group
Méthodes De Préparation
The synthesis of 1-(2-Fluorophenyliminomethyl)-2-naphthol typically involves the condensation of 2-naphthol with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1-(2-Fluorophenyliminomethyl)-2-naphthol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the imine group to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
1-(2-Fluorophenyliminomethyl)-2-naphthol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyliminomethyl)-2-naphthol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
1-(2-Fluorophenyliminomethyl)-2-naphthol can be compared with other similar compounds, such as:
1-(2-Chlorophenyliminomethyl)-2-naphthol: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-(2-Bromophenyliminomethyl)-2-naphthol: The presence of a bromine atom can lead to different chemical and physical properties compared to the fluorine-substituted compound.
1-(2-Methylphenyliminomethyl)-2-naphthol: Substitution with a methyl group can significantly alter the compound’s electronic properties and reactivity.
These comparisons highlight the unique properties of this compound, such as its enhanced binding affinity and selectivity due to the presence of the fluorine atom.
Propriétés
Numéro CAS |
73621-66-6 |
|---|---|
Formule moléculaire |
C17H12FNO |
Poids moléculaire |
265.28 g/mol |
Nom IUPAC |
1-[(2-fluorophenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H12FNO/c18-15-7-3-4-8-16(15)19-11-14-13-6-2-1-5-12(13)9-10-17(14)20/h1-11,20H |
Clé InChI |
SVSZPSJOSRXCFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




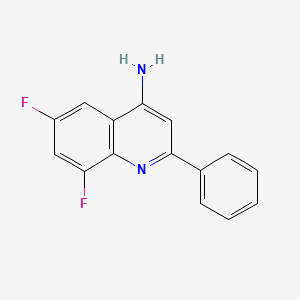
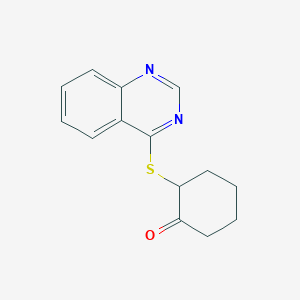
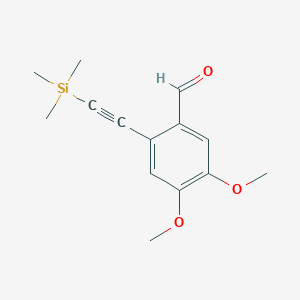
![2-(2h-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B11856501.png)
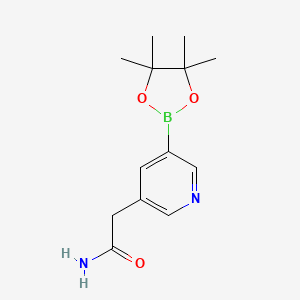

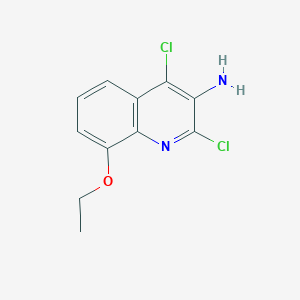
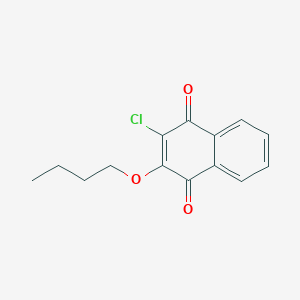

![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
